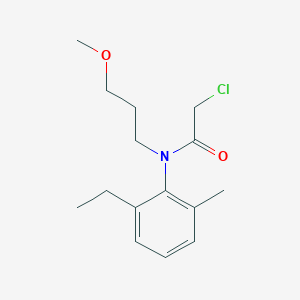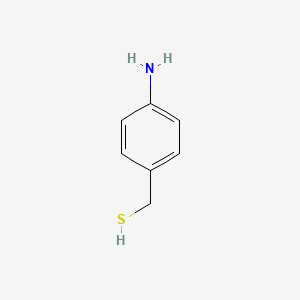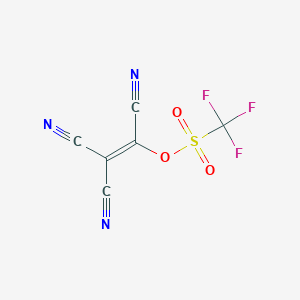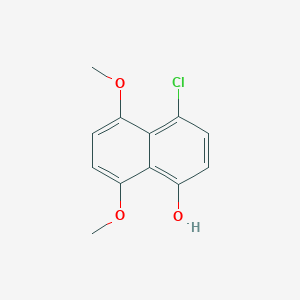
2,5-Dimethyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione: is a chemical compound known for its unique structure and properties It belongs to the class of thiadiazolidines, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylamine with sulfur dioxide and a suitable oxidizing agent. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 25-50°C)
Solvent: Polar solvents such as water or methanol
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety. Key considerations include:
Reactor Design: Continuous flow reactors for better control and scalability
Purification: Techniques such as crystallization or distillation to obtain high-purity product
Safety Measures: Proper handling of reactive intermediates and by-products
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiadiazolidine derivatives with different oxidation states.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Polar solvents like ethanol, acetonitrile
Catalysts: Transition metal catalysts such as palladium or platinum
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Thiadiazolidine derivatives
Substitution Products: Functionalized thiadiazolidines with various substituents
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2,5-Dimethyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione involves its interaction with molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate specific enzymes, affecting biochemical pathways.
Interact with DNA/RNA: Modulate gene expression and protein synthesis.
Affect Cellular Processes: Influence cell signaling, proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione
- 2-Benzyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione
Uniqueness
2,5-Dimethyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
89846-08-2 |
|---|---|
Molekularformel |
C4H10N2O2S |
Molekulargewicht |
150.20 g/mol |
IUPAC-Name |
2,5-dimethyl-1,2,5-thiadiazolidine 1,1-dioxide |
InChI |
InChI=1S/C4H10N2O2S/c1-5-3-4-6(2)9(5,7)8/h3-4H2,1-2H3 |
InChI-Schlüssel |
GNAAFHWEDFCXNS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(S1(=O)=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-2-[(2-Methoxy-4-nitrophenyl)imino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14373689.png)

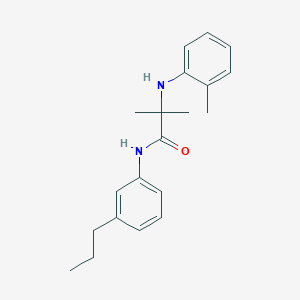
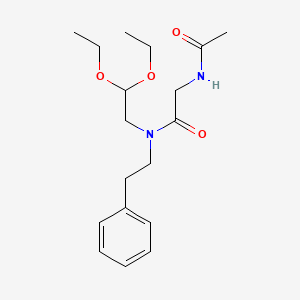
![5,6,7,8-Tetrahydro-4H-thieno[2,3-b]indole](/img/structure/B14373716.png)



![3-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1-methyl-1-nitrosourea](/img/structure/B14373730.png)
